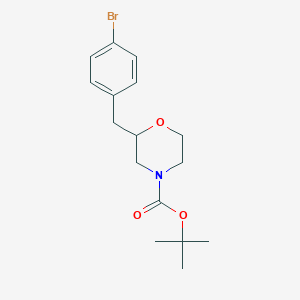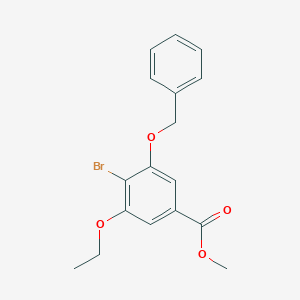
Methyl 3-(2,3-Difluorophenoxy)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,3-Difluorophenoxy)acrylate is an organic compound with the molecular formula C10H8F2O3 It is a derivative of acrylate, characterized by the presence of a difluorophenoxy group attached to the acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-Difluorophenoxy)acrylate typically involves the esterification of 3-(2,3-Difluorophenoxy)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with 2,3-difluorophenol in the presence of a base such as triethylamine. The reaction is carried out in a tubular reactor, allowing for efficient heat management and high conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2,3-Difluorophenoxy)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(2,3-Difluorophenoxy)acrylic acid.
Reduction: 3-(2,3-Difluorophenoxy)propanol.
Substitution: Various substituted acrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,3-Difluorophenoxy)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of Methyl 3-(2,3-Difluorophenoxy)acrylate involves its interaction with various molecular targets. The difluorophenoxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The acrylate moiety is susceptible to polymerization, allowing the compound to form cross-linked networks in the presence of suitable initiators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(3,5-Difluorophenoxy)acrylate: Similar structure but with different fluorine substitution pattern.
Methyl 3-(4-Fluorophenoxy)acrylate: Contains a single fluorine atom on the phenoxy group.
Methyl 3-(2,4-Difluorophenoxy)acrylate: Another difluorinated analog with different substitution positions.
Uniqueness
Methyl 3-(2,3-Difluorophenoxy)acrylate is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can significantly influence its chemical properties and reactivity compared to other fluorinated acrylates .
Eigenschaften
Molekularformel |
C10H8F2O3 |
|---|---|
Molekulargewicht |
214.16 g/mol |
IUPAC-Name |
methyl 3-(2,3-difluorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H8F2O3/c1-14-9(13)5-6-15-8-4-2-3-7(11)10(8)12/h2-6H,1H3 |
InChI-Schlüssel |
BYCQLPPZSRZGRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=COC1=C(C(=CC=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)
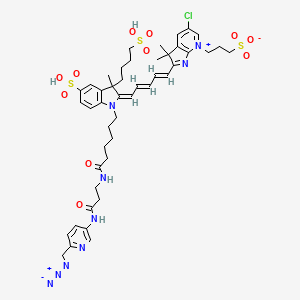
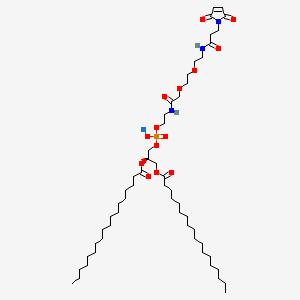
![(2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13722321.png)
![4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13722324.png)
![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)

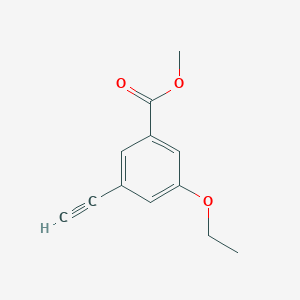
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)
